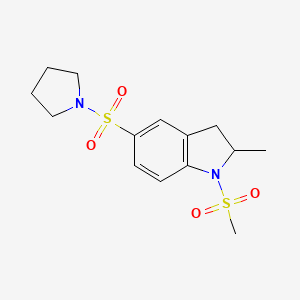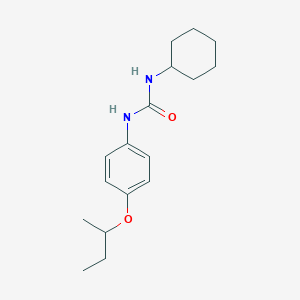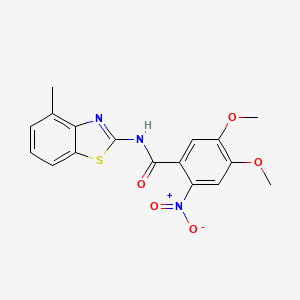
N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea, also known as CNU, is a chemical compound that has been extensively studied for its potential as an anticancer agent. CNU belongs to the class of urea derivatives, and its synthesis method involves the reaction of 4-chloro-3-nitroaniline with 2-phenylethylisocyanate. In
作用机制
The mechanism of action of N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics. This disruption results in cell cycle arrest and apoptosis in cancer cells. N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea has been shown to have both biochemical and physiological effects. Biochemically, N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea inhibits tubulin polymerization and topoisomerase II activity, as mentioned above. Physiologically, N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of cancer cell growth.
实验室实验的优点和局限性
One advantage of using N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea in lab experiments is its potent anticancer activity. N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea has been shown to be effective against various cancer cell lines, and it has been reported to have synergistic effects with other chemotherapeutic agents. However, one limitation of using N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea in lab experiments is its potential toxicity. N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea has been reported to have toxic effects on normal cells, and its use in clinical settings may be limited due to its toxicity.
未来方向
There are several future directions for research on N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea. One area of research could focus on developing new analogs of N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea with improved efficacy and reduced toxicity. Another area of research could focus on the development of drug delivery systems for N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea, which could improve its bioavailability and reduce its toxicity. Additionally, research could focus on the development of combination therapies involving N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea and other chemotherapeutic agents, which could enhance its anticancer activity. Finally, research could focus on the identification of biomarkers that could predict the response of cancer cells to N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea, which could improve patient selection for treatment.
合成方法
The synthesis of N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea involves the reaction of 4-chloro-3-nitroaniline with 2-phenylethylisocyanate. The reaction takes place in anhydrous toluene under reflux conditions, and the resulting product is purified by recrystallization. The yield of the synthesis method is reported to be around 70%.
科学研究应用
N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea induces cell cycle arrest and apoptosis in cancer cells, and it has been reported to have synergistic effects with other chemotherapeutic agents.
属性
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c16-13-7-6-12(10-14(13)19(21)22)18-15(20)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYQKBNTZYWKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-nitrophenyl)-3-(2-phenylethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(2-chlorophenoxy)butyl]pyrrolidine](/img/structure/B4878431.png)
![1-(2-chloro-6-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4878435.png)
![2-[(4-bromobenzyl)thio]-6-(difluoromethyl)-4-methylnicotinonitrile](/img/structure/B4878436.png)

![4-({[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4878465.png)


![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4878481.png)
![3-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4878484.png)
![7-chloro-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-phenylquinoline](/img/structure/B4878496.png)

![2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4878529.png)